molecular formula C10H10F3NO2S B12253257 N-[3-(trifluoromethyl)phenyl]cyclopropanesulfonamide

N-[3-(trifluoromethyl)phenyl]cyclopropanesulfonamide

Cat. No.: B12253257
M. Wt: 265.25 g/mol
InChI Key: RHNJJCSDIPHUND-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)phenyl]cyclopropanesulfonamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropanesulfonamide moiety

Properties

Molecular Formula

C10H10F3NO2S

Molecular Weight

265.25 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]cyclopropanesulfonamide

InChI

InChI=1S/C10H10F3NO2S/c11-10(12,13)7-2-1-3-8(6-7)14-17(15,16)9-4-5-9/h1-3,6,9,14H,4-5H2

InChI Key

RHNJJCSDIPHUND-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]cyclopropanesulfonamide typically involves the reaction of 3-(trifluoromethyl)aniline with cyclopropanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Catalysts like palladium or copper complexes.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide
  • N-(3-(trifluoromethyl)phenyl)prop-2-enamide
  • N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide

Uniqueness

N-[3-(trifluoromethyl)phenyl]cyclopropanesulfonamide is unique due to the presence of both the trifluoromethyl group and the cyclopropanesulfonamide moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which can be advantageous in various applications.

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